Product packaging for 1,2,3,4-Tetrahydrofluoranthene(Cat. No.:CAS No. 42429-92-5)

1,2,3,4-Tetrahydrofluoranthene

Cat. No.: B1612155
CAS No.: 42429-92-5
M. Wt: 206.28 g/mol
InChI Key: HWEWZSACZIURKQ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydrofluoranthene (CAS: 17057-95-3) is a partially hydrogenated derivative of fluoranthene, with the molecular formula C13H14 and an average mass of 170.255 Da . This compound is of significant interest in advanced organic synthesis, particularly as a precursor or model substrate in the development of novel polycyclic structures . The fully aromatic parent hydrocarbon, fluoranthene, is a well-studied polycyclic aromatic hydrocarbon (PAH) that occurs in combustion products and coal tar . Researchers utilize hydrogenated analogues like this compound to study the effects of saturation on the properties of PAHs, which is relevant for materials science and environmental chemistry. The compound's structure, featuring both aromatic and alicyclic components, makes it a versatile building block for creating more complex, functional molecules, including those with potential applications in optoelectronics . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant material safety data sheets for safe handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14 B1612155 1,2,3,4-Tetrahydrofluoranthene CAS No. 42429-92-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4-tetrahydrofluoranthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14/h1-3,7-9H,4-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEWZSACZIURKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=C4C=CC=CC4=C3C=CC2)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599534
Record name 1,2,3,4-Tetrahydrofluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42429-92-5
Record name 1,2,3,4-Tetrahydrofluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformation Pathways

De Novo Synthetic Routes for Tetrahydrofluoranthenes

De novo synthesis provides a pathway to the tetrahydrofluoranthene skeleton through the systematic assembly of smaller molecular fragments.

The construction of complex polycyclic aromatic hydrocarbons (PAHs) frequently relies on cyclization reactions, which form new rings to build the target framework. researchgate.netnih.gov These methods offer the flexibility to introduce substituents and control the final architecture of the molecule. A relevant example is the synthesis of perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene. researchgate.net This process involves the reaction of perfluoro-1-ethyltetralin with 1,2,3,4-tetrafluorobenzene (B1293379) in the presence of antimony pentafluoride. The proposed mechanism suggests an initial reaction to form an intermediate, which then generates a cation under the influence of the antimony pentafluoride. researchgate.net This cation subsequently undergoes an intramolecular cyclization to yield the tetrahydrofluoranthene skeleton. researchgate.net Such electrophilic cyclizations are a powerful tool in the synthesis of complex fused-ring systems. Other strategies for PAH synthesis that could be adapted include Diels-Alder cycloadditions, oxidative photocyclization, and transition-metal-catalyzed cross-coupling reactions followed by ring closure. researchgate.netiupac.org

The most direct route to 1,2,3,4-tetrahydrofluoranthene is the partial hydrogenation of its parent aromatic compound, fluoranthene (B47539). nih.gov This transformation is typically achieved using heterogeneous catalysts under hydrogen pressure. Various catalytic systems have been studied for the hydrogenation of fluoranthene, which is often found in coal tar fractions like anthracene (B1667546) oil. uah.esresearchgate.netuah.es

Hydrogenation of fluoranthene can yield several products, including 1,2,3,10b-tetrahydrofluoranthene (B1597030), which was identified as the only fluoranthene hydroderivative in some studies. uah.esresearchgate.net The reaction conditions, such as the choice of catalyst, temperature, and hydrogen pressure, are critical in determining the extent of hydrogenation and the distribution of products. uah.es For instance, studies on coal tar fractions have employed catalysts like reduced nickel and sulfided nickel-molybdenum (B8610338) to hydrogenate fluoranthene. uah.esresearchgate.net The reaction is often modeled with first-order kinetics with respect to the aromatic hydrocarbon and hydrogen. uah.esresearchgate.net

Catalyst SystemPrecursorKey Product(s)Reaction ConditionsSource(s)
Reduced NickelFluoranthene1,2,3,10b-TetrahydrofluorantheneTemp: 291-348 °C; H₂ Pressure: 100-130 atm uah.esresearchgate.net
Sulfided Nickel-MolybdenumFluoranthene1,2,3,10b-TetrahydrofluorantheneTemp: 291-348 °C; H₂ Pressure: 100-130 atm uah.esresearchgate.net
Pd-C / Nafion-SiO₂Fluoranthene1,2,3,10b-Tetrahydrofluoranthene, HexahydrofluorantheneTemp: 300 °C; HCOOH as H-donor researchgate.netuib.no
Sodium in Ethanol (B145695)FluorantheneTetrahydrofluorantheneNot specified nih.gov

Radical and Ionic Reaction Pathways in Formation

Beyond catalytic hydrogenation, ionic and radical reaction pathways can also lead to the formation of tetrahydrofluoranthene structures. The reduction of fluoranthene using dissolving metals, such as lithium in liquid ammonia, proceeds through ionic intermediates. researchgate.net This method can produce dihydrofluoranthene isomers, which are precursors that could potentially be further reduced to the tetrahydro- level. researchgate.net

Ionic mechanisms are also central to cyclization routes, as seen in the antimony pentafluoride-mediated synthesis of a fluorinated tetrahydrofluoranthene derivative, which proceeds via a cationic intermediate that undergoes intramolecular cyclization. researchgate.net

Radical reactions are another potential pathway. While direct synthesis of this compound via a radical mechanism is not prominently documented, the compound's reactivity suggests its involvement in such processes. Studies have shown that 1,2,3,10b-tetrahydrofluoranthene is susceptible to free radical reactions, which can promote secondary transformations. kyoto-u.ac.jpkyoto-u.ac.jp Radical chain reactions, which consist of initiation, propagation, and termination steps, can be initiated thermally or photochemically and are fundamental to many organic transformations. libretexts.org

Stereoselective and Regioselective Synthesis Approaches

Controlling the precise three-dimensional arrangement of atoms (stereochemistry) and the specific position of chemical bond formation (regiochemistry) is crucial for synthesizing specific isomers of complex molecules like this compound.

Stereochemistry is the study of the spatial arrangement of atoms in molecules. wikipedia.orguou.ac.in During the hydrogenation of the fluoranthene ring system, new stereocenters can be created, leading to the possibility of different stereoisomers. The hydrogenation of multisubstituted aromatic rings generally favors the formation of the cis isomer, where the hydrogen atoms add to the same face of the ring. nih.gov

In the synthesis of perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene, the reaction yielded a mixture of cis- and trans-isomers in an almost equal ratio. researchgate.net The separation of these stereoisomers proved challenging, highlighting the need for stereocontrolled synthetic methods. researchgate.net The configuration of these isomers was determined using advanced NMR techniques, such as ¹⁹F–¹⁹F NOESY, which can identify spatial relationships between atoms. researchgate.net Developing catalytic systems that can influence the stereochemical outcome of fluoranthene hydrogenation is an area of interest for producing specific, single-isomer products. researchgate.netbeilstein-journals.org

Regioselectivity refers to the control of the region of a molecule where a chemical reaction occurs. In the context of synthesizing substituted tetrahydrofluoranthenes, regioselective reactions are essential for placing functional groups at specific positions on the polycyclic framework.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura reaction, are powerful tools for forming carbon-carbon bonds with high regioselectivity. acs.org A tandem Suzuki–Miyaura and intramolecular C–H arylation reaction has been developed to synthesize fluoranthene derivatives. acs.org This method shows excellent regioselectivity, for example, in the reaction involving 3-nitrophenylboronic acid, where cyclization occurs at a specific, less hindered position to yield a single regioisomer. acs.org

Furthermore, 1,2,3,10b-tetrahydrofluoranthene itself can serve as a precursor for the synthesis of specific nitrofluoranthene isomers. For instance, 2-nitrofluoranthene, as well as 7- and 8-nitrofluoranthene, have been synthesized from 1,2,3,10b-tetrahydrofluoranthene, demonstrating that the partially saturated ring can be used to direct the position of subsequent chemical modifications. researchgate.netscispace.com Such regioselective functionalizations are key to creating a diverse range of fluoranthene derivatives from a common tetrahydrofluoranthene intermediate.

Derivatization Chemistry and Functional Group Interconversions

The unique structure of this compound, featuring a saturated alicyclic ring fused to a biphenyl (B1667301) system, allows for a diverse range of chemical transformations. The reactivity can be directed towards either the aromatic core or the saturated portion, depending on the chosen reagents and reaction conditions.

Electrophilic Aromatic Substitution Reactions

The aromatic portion of this compound is susceptible to electrophilic attack, with the position of substitution being influenced by the electronic effects of the fused saturated ring. Research indicates that the 5-position is particularly activated for electrophilic substitution. electronicsandbooks.com

A notable example is the nitration of this compound. Treatment with fuming nitric acid in acetic acid yields two primary products: 1,2,3,4-tetrahydro-1-hydroxy-2-nitrofluoranthene and 3,4-dihydro-2-nitrofluoranthene. electronicsandbooks.com This outcome is remarkable as it shows preferential nitration and oxidation occurring on the alicyclic ring rather than the aromatic nucleus, a phenomenon that can be influenced by the reaction conditions. electronicsandbooks.com The formation of these products provides a pathway to 2-substituted fluoranthene derivatives, which are otherwise challenging to synthesize. electronicsandbooks.com

Similarly, the nitration of 5-bromo-1,2,3,4-tetrahydrofluoranthene also results in substitution on the alicyclic ring, yielding 5-bromo-1-hydroxy-1,2,3,4-tetrahydro-2-nitrofluoranthene and 5-bromo-3,4-dihydro-2-nitrofluoranthene. electronicsandbooks.com While specific studies on sulfonation or Friedel-Crafts reactions of this compound are not extensively detailed, the general reactivity pattern of fluoranthene suggests that sulfonation would likely occur on the aromatic ring. acs.org

Table 1: Electrophilic Nitration of this compound Derivatives
SubstrateReagentsMajor ProductsReference
This compoundFuming HNO₃, Acetic Acid1,2,3,4-Tetrahydro-1-hydroxy-2-nitrofluoranthene; 3,4-Dihydro-2-nitrofluoranthene electronicsandbooks.com
5-Bromo-1,2,3,4-tetrahydrofluorantheneFuming HNO₃, Acetic Acid5-Bromo-1-hydroxy-1,2,3,4-tetrahydro-2-nitrofluoranthene; 5-Bromo-3,4-dihydro-2-nitrofluoranthene electronicsandbooks.com

Oxidation and Reduction Chemistry beyond Initial Hydrogenation

The this compound scaffold can undergo various oxidation and reduction reactions that extend beyond the initial hydrogenation of fluoranthene. These transformations can either re-aromatize the saturated ring or introduce new functional groups.

Oxidation: The saturated ring of this compound can be dehydrogenated to restore the fully aromatic fluoranthene system. This aromatization can be achieved using various dehydrogenating agents, including mild ones like lead oxide. gla.ac.uk The oxidation of intermediates formed during other reactions is also a key transformation. For instance, 3,4-dihydro-2-nitrofluoranthene, obtained from the nitration of tetrahydrofluoranthene, can be oxidized with sodium dichromate and acetic acid to yield 2-nitrofluoranthene. Further oxidation of this product leads to 4-nitrofluorenone-1-carboxylic acid. electronicsandbooks.com The use of stronger oxidizing agents like chromic acid can lead to ring cleavage, as seen in the oxidation of a tetrahydrofluoranthene-9-carboxylic acid derivative to 6-carboxyfluorenone-1-propanoic acid. electronicsandbooks.comlibretexts.org

Reduction: Beyond the initial hydrogenation to form the title compound, further reduction or reduction of oxidized derivatives is possible. The electrochemical reduction of fluoranthene can produce 1,2,3,10b-tetrahydrofluoranthene when conducted in the presence of a suitable proton donor like aqueous hydrochloric acid. psu.edu Ketone derivatives, such as 4-keto-1,2,3,4-tetrahydrofluoranthene, can be reduced using agents like sodium amalgam (Na/Hg) in ethanol to yield the corresponding alcohol or, in some cases, a phenol (B47542). acs.org

Table 2: Selected Oxidation and Reduction Reactions
SubstrateReagents/MethodProductTransformation TypeReference
3,4-Dihydro-2-nitrofluorantheneSodium Dichromate, Acetic Acid2-NitrofluorantheneOxidation/Dehydrogenation electronicsandbooks.com
4-Keto-1,2,3,4-tetrahydrofluoranthene5% Sodium Amalgam, 80% EthanolA phenol (m.p. 130-134°C)Reduction acs.org
FluorantheneElectrochemical reduction with aq. HCl1,2,3,10b-TetrahydrofluorantheneReduction psu.edu
This compoundCatalytic DehydrogenationFluorantheneDehydrogenation gla.ac.uk

Halogenation and Functionalization Reactions

Halogenation of this compound provides a key entry point for further functionalization, particularly for cross-coupling reactions. The hybrid nature of the molecule, with both saturated and aromatic C-H bonds, means that the method of halogenation determines the outcome. mt.comtestbook.com

Electrophilic aromatic substitution with bromine is known to occur selectively at the 5-position of the aromatic core to yield 5-bromo-1,2,3,4-tetrahydrofluoranthene. gla.ac.uk This bromo-derivative is a versatile intermediate. electronicsandbooks.com While direct chlorination or iodination reactions on this compound are less documented in specific literature, standard electrophilic halogenation methods using reagents like N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS) with a suitable catalyst would be expected to yield the corresponding 5-halo derivatives. Free-radical halogenation, in contrast, would be expected to substitute hydrogen atoms on the saturated alicyclic ring. wordpress.com

Table 3: Halogenation of this compound
ReactionReagentsProductReference
BrominationNot specified, likely electrophilic5-Bromo-1,2,3,4-tetrahydrofluoranthene gla.ac.uk

Coupling Reactions for Extended Frameworks

The synthesis of halogenated derivatives of this compound, such as 5-bromo-1,2,3,4-tetrahydrofluoranthene, opens the door to a wide array of carbon-carbon bond-forming reactions, enabling the construction of more complex, extended molecular frameworks. These reactions are fundamental in materials science and medicinal chemistry for creating novel structures with tailored electronic and photophysical properties.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organohalide with a boronic acid or ester. libretexts.orgwikipedia.org 5-Bromo-1,2,3,4-tetrahydrofluoranthene is an ideal substrate to be coupled with various aryl or vinyl boronic acids. This reaction would typically employ a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base (e.g., Na₂CO₃, K₃PO₄), and a suitable solvent system like toluene/water or THF/water to yield 5-aryl- or 5-vinyl-1,2,3,4-tetrahydrofluoranthene derivatives. mdpi.comnih.gov

Heck-Mizoroki Reaction: The Heck reaction couples an unsaturated halide with an alkene under the influence of a palladium catalyst and a base. nrochemistry.comwikipedia.org 5-Bromo-1,2,3,4-tetrahydrofluoranthene could be reacted with a variety of alkenes (e.g., styrene, acrylates) to introduce a vinyl substituent at the 5-position. Common conditions involve a palladium source like Pd(OAc)₂, a phosphine (B1218219) ligand, and an organic base such as triethylamine. organic-chemistry.org

Ullmann Condensation: This classic copper-catalyzed reaction is used to form biaryl systems. organic-chemistry.orgwikipedia.org The self-coupling of 5-bromo-1,2,3,4-tetrahydrofluoranthene using copper bronze at high temperatures could potentially synthesize 5,5'-bi(1,2,3,4-tetrahydrofluoranthyl). Ullmann-type reactions can also be used to form C-O or C-N bonds, coupling the bromo-derivative with phenols or amines. wikipedia.orgtcichemicals.com

Table 4: Potential Coupling Reactions for Extending the this compound Framework
Reaction TypeSubstratesTypical Catalysts/ReagentsExpected Product ClassReference Principle
Suzuki-Miyaura Coupling5-Bromo-1,2,3,4-tetrahydrofluoranthene + R-B(OH)₂Pd(PPh₃)₄, Base (e.g., Na₂CO₃)5-Aryl-1,2,3,4-tetrahydrofluoranthenes libretexts.orgwikipedia.org
Heck-Mizoroki Reaction5-Bromo-1,2,3,4-tetrahydrofluoranthene + AlkenePd(OAc)₂, Ligand, Base (e.g., NEt₃)5-Vinyl-1,2,3,4-tetrahydrofluoranthenes nrochemistry.comwikipedia.org
Ullmann Reaction5-Bromo-1,2,3,4-tetrahydrofluorantheneCopper bronzeBi(1,2,3,4-tetrahydrofluoranthyl)s organic-chemistry.orgwikipedia.org

Formation Mechanisms and Environmental Distribution in Abiotic Matrices

Pyrogenic and Anthropogenic Formation Pathways

Pyrogenic processes, which involve the incomplete combustion of organic materials at high temperatures, are a primary source of 1,2,3,4-tetrahydrofluoranthene and other PAHs in the environment.

The incomplete combustion of fossil fuels and biomass is a major pyrogenic source of a wide array of PAHs. While specific data for this compound is often not reported individually, it is expected to be present in the complex mixture of PAHs generated from these sources. This includes emissions from vehicle exhaust, industrial processes, power generation, and the burning of wood and coal for domestic heating. The formation of PAHs in these processes occurs through the thermal decomposition of organic matter into smaller, unstable molecules that then recombine to form stable aromatic structures.

Geogenic and Diagenetic Formation Processes

In addition to pyrogenic sources, this compound can also have geogenic and diagenetic origins. Petrogenic PAHs are formed naturally within petroleum reservoirs and coal beds over geological timescales. itrcweb.org Crude oil and unrefined petroleum products contain a complex mixture of hydrocarbons, including various PAHs and their alkylated derivatives. It is plausible that this compound is a component of this petrogenic mixture, although it is often analyzed as part of a broader group of compounds with the same number of carbon atoms.

Diagenesis, the process of physical and chemical changes in sediments after deposition, can also lead to the formation of certain PAHs. However, this is more commonly associated with the alteration of biogenic precursors into specific aromatic compounds and may be a less significant source of this compound compared to pyrogenic and petrogenic inputs.

Environmental Occurrence and Distribution in Abiotic Compartments

Once released into the environment, this compound, like other PAHs, is distributed among various abiotic compartments, including the atmosphere, water, and soil/sediment. Its partitioning behavior is influenced by its physical and chemical properties, such as its semi-volatile nature.

PAHs are released into the atmosphere from combustion sources and can be transported over long distances. In the atmosphere, they can exist in the gas phase or be adsorbed onto particulate matter. nih.gov The distribution between these two phases depends on the specific PAH's volatility and ambient temperature. As a four-ring PAH, this compound is expected to be found in both the gas and particulate phases. Atmospheric transport is a significant mechanism for the widespread distribution of PAHs, including to remote areas far from their original sources. Emissions from airports, for instance, have been shown to increase downwind particle number concentrations significantly, contributing to the atmospheric load of various pollutants. nih.gov

This compound can enter aquatic systems through various pathways, including atmospheric deposition, urban runoff, and industrial effluents. mdpi.comnih.govresearchgate.net In the water column, its fate is governed by processes such as volatilization, photodegradation, and partitioning to suspended solids and sediments. Due to their hydrophobic nature, PAHs tend to adsorb to particulate matter and accumulate in sediments. biointerfaceresearch.comca.govnih.govnih.gov

Specific concentration data for this compound in aquatic environments is limited. However, studies on related isomers, such as C4-phenanthrenes/anthracenes, provide an indication of the potential concentration ranges. For example, in a study of the Athabasca River, concentrations of C4-phenanthrenes/anthracenes were measured at various sites. researchgate.net

Concentrations of C4-Phenanthrenes/Anthracenes in the Athabasca River and Associated Water Bodies

Data from passive sampling, presented as ng/L.

LocationConcentration (ng/L)
Athabasca River (average)6.5
Wetlands in the Peace-Athabasca DeltaLow ng/L range
Peace and Slave RiversLow ng/L range

Table 1: Concentrations of C4-phenanthrenes/anthracenes, isomers of this compound, in various water bodies. The concentrations in the wetlands and the Peace and Slave Rivers were noted to be 5- to 10-fold lower than in the bituminous area of the Athabasca River. researchgate.net

Urban stormwater runoff is a significant, often overlooked, pathway for a wide mixture of contaminants, including PAHs, into surface and groundwaters. nih.govresearchgate.net Studies have shown that urban runoff contains a complex mixture of organic pollutants, with PAHs being a notable component. epa.gov

Soil, Sediment, and Geological Sample Presence

The presence of this compound in soil, sediment, and geological formations is intrinsically linked to the sources and fate of its parent compound, fluoranthene (B47539). Fluoranthene is a common PAH found in the environment, originating from both natural and anthropogenic sources, including the incomplete combustion of organic matter (pyrogenic sources) and the release of petroleum products (petrogenic sources).

Partially saturated PAHs, such as this compound, are generally not major components of pyrogenic emissions. Instead, their presence in environmental samples often points towards petrogenic inputs or diagenetic processes. During the formation of petroleum over geological time, organic matter undergoes a series of complex chemical transformations known as diagenesis. These processes can include the partial hydrogenation of aromatic compounds, leading to the formation of hydroaromatic structures like tetrahydrofluoranthene.

Consequently, this compound can be considered a potential biomarker for petrogenic contamination. Its detection in soil and sediment may indicate contamination from crude oil, refined petroleum products, or natural petroleum seeps. The concentration of this compound, when detected, would be expected to vary significantly depending on the nature and extent of the contamination, as well as the environmental conditions that influence its persistence.

Due to its molecular structure, this compound is likely to exhibit strong sorption to organic matter in soil and sediment, similar to other PAHs. This would limit its mobility in the environment but contribute to its persistence in these matrices. However, a significant lack of quantitative data in publicly available scientific literature prevents the creation of a detailed data table of its concentrations in various abiotic matrices. Most environmental monitoring programs for PAHs focus on a standard list of priority pollutants, which typically does not include this compound.

Source Apportionment and Fingerprinting via Isomeric Ratios

The apportionment of pollution sources is a critical aspect of environmental forensics. For PAHs, this is often achieved by using diagnostic ratios of specific isomeric compounds. The underlying principle is that different sources have characteristic ratios of certain PAHs, which can be preserved in the environment and used to "fingerprint" the source of contamination. nih.gov

Commonly used diagnostic ratios for PAHs include those of parent isomers such as fluoranthene to pyrene (B120774) (Fla/Pyr) and indeno[1,2,3-cd]pyrene (B138397) to indeno[1,2,3-cd]pyrene plus benzo[g,h,i]perylene (IP/[IP+BghiP]). These ratios help to distinguish between petrogenic and pyrogenic sources. Petrogenic sources are typically enriched in lower molecular weight PAHs and their alkylated homologues, while pyrogenic sources are dominated by parent PAHs with four or more rings. nih.gov

While specific, established isomeric ratios involving this compound for source apportionment are not documented in readily available literature, the principles of PAH fingerprinting can be extended to this compound. The presence and relative abundance of partially hydrogenated PAHs like this compound compared to their parent aromatic compounds could serve as a powerful indicator of petrogenic input.

For instance, a hypothetical ratio of this compound to Fluoranthene could potentially be used to assess the degree of weathering of spilled oil or to differentiate between fresh and aged petroleum contamination. In a fresh spill, the relative abundance of such partially saturated compounds might be higher, while in a weathered sample, they might be depleted relative to the more stable parent PAH.

Furthermore, the isomeric distribution of different tetrahydrofluoranthenes, if they were to be comprehensively analyzed in environmental samples, could provide additional source-specific information. Different petroleum sources may have unique signatures of these and other hydroaromatic compounds, reflecting the specific organic precursors and diagenetic conditions during their formation.

The primary challenge in utilizing this compound for source apportionment is the lack of baseline data and established diagnostic ratios. Future research involving the detailed analysis of a wide range of petroleum products and contaminated environmental samples would be necessary to develop and validate such ratios.

Advanced Analytical and Spectroscopic Characterization

Chromatographic Separation Techniques for Complex Mixtures

Chromatography is the cornerstone for isolating 1,2,3,4-Tetrahydrofluoranthene from intricate mixtures prior to its detection and quantification. The choice of technique depends on the sample matrix, the required sensitivity, and the specific analytical goal, such as separating it from other hydrogenated PAHs and parent PAHs.

Gas chromatography is a primary technique for the analysis of semi-volatile compounds like this compound. Its coupling with mass spectrometry (MS) provides a powerful tool for both separation and identification.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS analysis, a capillary column with a non-polar or mid-polarity stationary phase, such as a 5% phenyl methylpolysiloxane, is commonly used for PAH separation. fishersci.com The retention time (tR), the time it takes for a compound to pass through the column, is a key parameter for identification. phenomenex.comdrawellanalytical.com While specific retention data for this compound is dependent on the exact analytical conditions, it is expected to elute later than its fully aromatic parent compound, fluoranthene (B47539), due to its higher boiling point, but earlier than higher molecular weight PAHs. The retention time is influenced by factors like the oven temperature program, carrier gas flow rate, and column dimensions. shimadzu.comlibretexts.org For robust PAH analysis, high temperatures for the injector (e.g., 320 °C) and MS transfer line are maintained to prevent condensation of higher boiling point compounds. hpst.cz

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): For highly complex samples containing numerous isomers, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolution and peak capacity compared to conventional single-column GC. nih.gov This technique uses two columns with different separation mechanisms (e.g., a non-polar column in the first dimension and a more polar column in the second). gcms.cz This orthogonality allows for the separation of co-eluting compounds, which is critical for distinguishing this compound from other C16H14 isomers. When coupled with a Time-of-Flight Mass Spectrometer (TOFMS), GC×GC-TOFMS provides high-quality mass spectra for definitive identification of compounds in complex mixtures like crude oil or environmental extracts. sepscience.comresearchgate.netresearchgate.net

Table 4.1.1: Typical GC Conditions for PAH Analysis
ParameterTypical Value/ConditionPurpose
Injector Type SplitlessTo maximize the transfer of trace analytes onto the column. hpst.cz
Injector Temp. 300-320 °CEnsures complete vaporization of high-boiling point PAHs. hpst.czcedre.fr
Carrier Gas Helium or HydrogenMobile phase to carry analytes through the column. hpst.cz
Column Phase 5% Phenyl / 95% DimethylpolysiloxaneA common stationary phase providing good selectivity for PAHs. fishersci.com
Column Dimensions 30 m length x 0.25 mm I.D. x 0.25 µm filmStandard dimensions for capillary GC analysis of semi-volatiles. cedre.fr
Oven Program Ramped, e.g., 90°C to 320°C at 5°C/minSeparates compounds based on boiling point and interaction with the stationary phase. shimadzu.com
Detector Mass Spectrometer (Quadrupole or TOF)Provides mass information for compound identification and quantification.

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), serves as a powerful alternative to GC, especially for analyzing samples that are not amenable to high temperatures.

When coupled with mass spectrometry, LC-MS is a versatile technique for PAH analysis. ox.ac.uk The separation is typically achieved using a reversed-phase column, such as a C18 column, where compounds are separated based on their hydrophobicity. sciex.com A gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly employed. sigmaaldrich.com

A significant challenge in the LC-MS analysis of PAHs, including this compound, is their nonpolar nature, which makes them difficult to ionize using standard techniques like electrospray ionization (ESI). thermofisher.com Therefore, Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) are often preferred as they are more effective for ionizing nonpolar to moderately polar compounds. sciex.com These techniques, coupled with tandem mass spectrometry (MS/MS), provide high selectivity and sensitivity for detecting PAHs in various matrices, including water and food samples. sciex.comthermofisher.com

Table 4.1.2: Typical LC-MS Conditions for PAH Analysis
ParameterTypical Value/ConditionPurpose
Column Reversed-Phase C18 (e.g., 150 mm x 2.1 mm, 3 µm)Separates analytes based on hydrophobicity. thermofisher.com
Mobile Phase A Water (often with 0.1% formic acid)The polar component of the mobile phase system. sigmaaldrich.com
Mobile Phase B Acetonitrile or MethanolThe nonpolar (organic) component of the mobile phase. sigmaaldrich.com
Gradient Increasing percentage of Mobile Phase B over timeElutes compounds with increasing hydrophobicity. sciex.com
Ionization Source APCI or APPIEfficiently ionizes nonpolar compounds like PAHs. sciex.com
MS Detector Triple Quadrupole (QqQ) or High-Resolution MSUsed for selective and sensitive detection and quantification.

Enantioselective chromatography is a specialized technique used to separate enantiomers—chiral molecules that are non-superimposable mirror images of each other. This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. eijppr.com Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or Pirkle-type phases. nih.govhplc.eu

The molecular structure of this compound is achiral, meaning it does not have a non-superimposable mirror image and therefore does not exist as enantiomers. Consequently, enantioselective chromatography is not an applicable technique for its analysis. The compound does not require separation into enantiomeric forms as none exist.

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Quantification

High-resolution mass spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy. This capability allows for the determination of the elemental composition of a molecule from its exact mass, providing a high degree of confidence in its identification.

For this compound (C₁₆H₁₄), the theoretical monoisotopic mass can be calculated with high precision. This precise mass measurement allows it to be distinguished from other compounds that might have the same nominal mass but a different elemental formula. HRMS, often coupled with GC (especially GC×GC), is invaluable for untargeted screening and identification of unknown compounds in complex environmental samples. nih.gov

Table 4.2: Calculated Exact Mass of this compound
CompoundElemental FormulaNominal Mass (Da)Monoisotopic Mass (Da)
This compoundC₁₆H₁₄206206.10955

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed. sepscience.com This process provides structural information that is highly specific and can be used to confirm the identity of a compound. nih.gov

For this compound, the molecular ion (M⁺˙) at m/z 206 would be selected as the precursor ion. The fragmentation pattern is expected to be characteristic of its partially saturated structure. Likely fragmentation pathways would involve the loss of hydrogen molecules (H₂) or small hydrocarbon fragments from the saturated portion of the molecule. A retro-Diels-Alder reaction on the tetrahydro-ring is a plausible fragmentation pathway, leading to the loss of ethene (C₂H₄, 28 Da). The resulting product ion spectrum provides a structural fingerprint that can be used for highly selective detection in methods like Multiple Reaction Monitoring (MRM). cedre.fr

Table 4.2.1: Predicted MS/MS Fragmentation for this compound
Precursor Ion (m/z)Predicted Product Ion (m/z)Neutral LossPredicted Fragmentation Pathway
206204H₂ (2 Da)Loss of a hydrogen molecule
206178C₂H₄ (28 Da)Retro-Diels-Alder fragmentation
206176C₂H₆ (30 Da)Loss of ethane

Note: These are predicted fragmentation patterns. Actual experimental spectra would be required for confirmation.

Isotope Ratio Mass Spectrometry (IRMS), typically coupled with a gas chromatograph (GC-IRMS), measures the relative abundance of stable isotopes (e.g., ¹³C/¹²C) within a specific compound. nih.gov This technique, known as compound-specific isotope analysis (CSIA), can provide valuable information about the origin and fate of environmental contaminants. researchgate.netitrcweb.org

PAHs from different sources (e.g., petroleum, coal combustion, wood burning) often have distinct stable carbon isotope ratios (δ¹³C). nih.gov For example, PAHs derived from petroleum sources are typically more depleted in ¹³C (more negative δ¹³C values) compared to those from high-temperature combustion processes. By measuring the δ¹³C value of this compound, it is possible to help apportion its sources in environmental samples. nih.gov As a partially hydrogenated PAH, it is often associated with crude oil and petroleum products; therefore, its δ¹³C signature would likely fall within the range typical for petrogenic sources, generally between -22‰ and -30‰. nih.govmdpi.com

Table 4.2.2: Typical δ¹³C Values for PAHs from Different Sources
SourceTypical δ¹³C Range (‰ vs. V-PDB)
Liquid Fossil Fuels (Crude Oil, Diesel)-30‰ to -22‰
Coal and Coal Tar-25‰ to -24‰
Wood Combustion-28‰ to -25‰

Source: nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-dimensional NMR spectroscopy is a powerful tool for elucidating the complex structure of molecules like this compound. While specific spectra for this compound are not available, the principles of these techniques can be described.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between protons, typically through two or three bonds. For this compound, COSY would be instrumental in establishing the connectivity of the protons within the tetrahydro-aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons directly to the carbons they are attached to. This would allow for the unambiguous assignment of the protonated carbons in the this compound molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For a molecule like this compound, NOESY could help to confirm the stereochemistry and conformation of the tetrahydro portion of the molecule.

A hypothetical data table for the expected 2D NMR correlations is presented below based on the known structure of this compound.

Proton (¹H) SignalExpected COSY CorrelationsExpected HSQC Correlation (¹³C)Expected HMBC Correlations (¹³C)
Aromatic ProtonsWith other aromatic protonsAromatic CH carbonsOther aromatic CH and quaternary carbons
Aliphatic Protons (CH₂)With adjacent aliphatic protonsAliphatic CH₂ carbonsAdjacent aliphatic and aromatic carbons

Solid-state NMR (ssNMR) is a valuable technique for characterizing the structure and dynamics of solid materials. For a compound like this compound, ssNMR could be used to study its crystalline form, polymorphism, and interactions when adsorbed onto solid matrices, which is relevant for environmental samples. However, specific solid-state NMR studies on this compound have not been identified in the available literature.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide insights into the functional groups and electronic structure of a molecule.

Vibrational ModeExpected IR Frequency Range (cm⁻¹)Expected Raman Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100 - 30003100 - 3000
Aliphatic C-H Stretch3000 - 28503000 - 2850
Aromatic C=C Stretch1600 - 14501600 - 1450
Aliphatic CH₂ Bend~1465~1465
Aromatic C-H Out-of-Plane Bend900 - 675Weak or inactive

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which is related to its electronic transitions. The UV-Vis spectrum of this compound would be characteristic of its extended aromatic system. The position and intensity of the absorption bands are sensitive to the solvent environment. While a specific spectrum for this compound is not available, PAHs typically exhibit strong absorption in the UV region.

Sample Preparation and Extraction Methodologies for Diverse Matrices

As a member of the polycyclic aromatic hydrocarbon family, this compound is often found in complex environmental matrices such as soil and sediment. Effective extraction and cleanup are critical steps for its accurate quantification.

Commonly employed extraction techniques for PAHs from solid matrices include:

Soxhlet Extraction: A classical and robust method involving continuous extraction with an organic solvent.

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption.

Ultrasonic Extraction (Sonication): Uses high-frequency sound waves to facilitate the extraction of analytes from the sample matrix.

Following extraction, a cleanup step is often necessary to remove interfering compounds. Solid-Phase Extraction (SPE) is a widely used technique for this purpose, employing a solid sorbent to selectively retain either the analytes of interest or the interfering components of the matrix.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, which solve approximations of the Schrödinger equation, are fundamental to understanding the electronic nature of molecules. These methods provide a detailed picture of electron distribution and energy levels, which govern a molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies of Molecular Properties

Density Functional Theory (DFT) is a widely used quantum mechanical method in computational chemistry to investigate the electronic structure of many-body systems. researchgate.netresearchgate.net It is particularly effective for large organic molecules like PAHs, offering a balance between accuracy and computational cost. bohrium.com DFT calculations can determine the optimized molecular geometry of 1,2,3,4-Tetrahydrofluoranthene and a host of electronic properties derived from its ground-state electron density. researchgate.net

Key molecular properties that would be investigated for this compound using DFT include:

Electron Density Distribution: Mapping the electron density reveals the electron-rich and electron-deficient regions of the molecule, offering clues about its reactivity towards electrophiles and nucleophiles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of kinetic stability and the energy required for electronic excitation. cam.ac.uktezu.ernet.in

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the electron density surface, highlighting regions susceptible to electrophilic and nucleophilic attack.

Dipole Moment and Polarizability: These properties describe how the molecule's charge distribution interacts with external electric fields and are important for understanding intermolecular interactions. researchgate.net

Calculated PropertyDescriptionPredicted Value
Energy of HOMOHighest Occupied Molecular Orbital Energy (eV)Value
Energy of LUMOLowest Unoccupied Molecular Orbital Energy (eV)Value
HOMO-LUMO GapEnergy difference between HOMO and LUMO (eV)Value
Dipole MomentMeasure of net molecular polarity (Debye)Value
Total EnergyGround state electronic energy (Hartree)Value

Reaction Mechanism Elucidation via Transition State Calculations

Theoretical calculations are a powerful tool for mapping the potential energy surface (PES) of a chemical reaction, allowing for the elucidation of reaction mechanisms. acs.org By identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states, chemists can determine reaction pathways and calculate activation energies. mdpi.comrsc.org

For this compound, a relevant reaction for study would be its dehydrogenation to form the fully aromatic fluoranthene (B47539). This process is central to the formation of PAHs in combustion environments. aip.org Transition state calculations, often performed using DFT methods, would proceed as follows:

Geometry Optimization: The structures of the reactant (this compound), the product (Fluoranthene + 2H₂), and any potential intermediates are optimized to find their lowest energy conformations.

Transition State Search: A search algorithm is employed to locate the first-order saddle point on the potential energy surface connecting reactants and products. This saddle point represents the transition state structure.

Frequency Calculation: A vibrational frequency analysis is performed on the transition state structure. A genuine transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. rsc.org

Activation Energy: The activation energy (Ea) is calculated as the energy difference between the transition state and the reactants. This value is critical for determining the reaction rate. mdpi.com

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound0.0
Transition State 1First H₂ eliminationPredicted Value
IntermediateDihydrofluoranthenePredicted Value
Transition State 2Second H₂ eliminationPredicted Value
ProductsFluoranthene + 2H₂Predicted Value

Prediction of Spectroscopic Signatures

Computational methods can accurately predict various spectroscopic signatures, which is invaluable for identifying and characterizing molecules. DFT calculations are routinely used to simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra. nasa.govresearchgate.net

Infrared (IR) Spectroscopy: By performing a vibrational frequency calculation on the optimized geometry of this compound, a theoretical IR spectrum can be generated. mdpi.com Each calculated frequency corresponds to a specific vibrational mode (e.g., C-H stretch, C=C bend). These calculated frequencies are often systematically scaled to achieve better agreement with experimental data. nih.gov This would allow for the assignment of characteristic peaks, such as the aliphatic C-H stretches from the tetrahydro ring versus the aromatic C-H stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. nih.govacs.org By calculating the magnetic shielding tensor for each nucleus in this compound, its chemical shift relative to a standard (like tetramethylsilane) can be predicted. nih.gov This allows for a direct comparison with experimental spectra, aiding in structure confirmation and assignment of specific resonances.

Predicted IR Vibrational Frequencies
Predicted Wavenumber (cm⁻¹)Vibrational Mode Assignment
~3100-3000Aromatic C-H Stretch
~3000-2850Aliphatic C-H Stretch
~1600-1450Aromatic C=C Stretch
~1470-1430Aliphatic CH₂ Scissoring
~900-675Aromatic C-H Out-of-Plane Bend
Predicted ¹³C NMR Chemical Shifts
Carbon Atom TypePredicted Chemical Shift (δ, ppm)
Aromatic (quaternary)~140-120
Aromatic (CH)~130-110
Aliphatic (CH₂)~30-20

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides detailed electronic information, it is computationally expensive for studying large-scale molecular motion or condensed-phase systems. Molecular mechanics and dynamics simulations, which use classical physics approximations, are better suited for these applications.

Conformation Analysis and Conformational Landscapes

Molecular mechanics (MM) methods calculate the potential energy of a molecule as a function of its nuclear geometry using a simplified, classical model known as a force field. wustl.edu Force fields consist of functions and parameter sets that describe bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). nih.gov They are particularly useful for exploring the different spatial arrangements, or conformations, of flexible molecules. scirp.orgacs.org

The saturated six-membered ring in this compound is not planar and can adopt several conformations, such as a half-chair or envelope, due to the fusion with the rigid aromatic system. A conformational analysis using a suitable force field (like MM3 or a general aromatic hydrocarbon field) would involve:

Potential Energy Surface Scan: Systematically rotating the dihedral angles within the saturated ring to map the potential energy landscape.

Geometry Optimization: Identifying and optimizing the geometry of all energy minima (stable conformers) and transition states (saddle points connecting conformers).

Energy Calculation: Determining the relative steric energies of each stable conformer to predict their equilibrium populations at a given temperature. This analysis reveals the most stable, and therefore most likely, three-dimensional structure of the molecule.

ConformerDescriptionCalculated Relative Energy (kcal/mol)Predicted Population (%)
Conformer A (e.g., Half-Chair 1)Lowest energy conformer0.0Predicted Value
Conformer B (e.g., Half-Chair 2)Higher energy conformerValuePredicted Value
Conformer C (e.g., Envelope)Higher energy conformerValuePredicted Value

Intermolecular Interactions and Solvation Effects

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, using forces derived from a molecular mechanics force field. nih.gov MD is the primary tool for studying the dynamic behavior of molecules and their interactions with their environment, such as a solvent. researchgate.net

To study the intermolecular interactions and solvation of this compound, an MD simulation would be constructed by placing one or more molecules into a simulation box filled with a chosen solvent (e.g., water, hexane). bohrium.com The simulation would track the trajectories of all atoms over time, providing insights into:

Solvation Structure: By calculating radial distribution functions (RDFs), one can determine the average distance and arrangement of solvent molecules around the solute. This reveals the structure of the solvation shell.

Intermolecular Forces: The simulation allows for the analysis of non-bonded interactions, such as π-π stacking between the aromatic portions of two solute molecules or van der Waals interactions between the solute and solvent. researchgate.netresearchgate.net The nature of these interactions governs properties like solubility.

Solvation Free Energy: Advanced MD techniques can be used to calculate the free energy change associated with transferring the molecule from a vacuum to the solvent, which is a quantitative measure of its solubility.

Hypothetical MD Simulation Parameters and Outputs
Parameter/OutputDescription
Force Fielde.g., OPLS-AA, CHARMM
Solvente.g., Water (TIP3P), Hexane
Simulation Timee.g., 100 nanoseconds
Key Output 1Radial Distribution Functions (g(r)) for solute-solvent interactions
Key Output 2Calculated Solvation Free Energy

Structure-Reactivity and Structure-Property Relationships (Theoretical Frameworks)

The chemical behavior of a molecule is fundamentally dictated by its electronic structure. Theoretical and computational chemistry offers a powerful lens through which to examine these relationships, often employing quantum chemical calculations and quantitative structure-activity relationship (QSAR) models. These frameworks help in elucidating how the specific arrangement of atoms in this compound influences its reactivity towards other chemical species and governs its physical and chemical properties.

Quantum Chemical Descriptors and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining a range of molecular descriptors that correlate with chemical reactivity. For PAHs, key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap.

The HOMO energy is associated with the ability of a molecule to donate electrons, thus indicating its nucleophilicity. A higher HOMO energy suggests a greater propensity to react with electrophiles. Conversely, the LUMO energy relates to the ability of a molecule to accept electrons, reflecting its electrophilicity. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions.

While specific, detailed research focusing exclusively on the calculated electronic properties of this compound is not extensively available in publicly accessible literature, the general principles of PAH chemistry can be applied. The hydrogenation of one of the aromatic rings in fluoranthene to form this compound is expected to alter its electronic properties significantly. This saturation would likely lead to a localization of the π-electron system, which in turn would affect the HOMO and LUMO energy levels compared to the parent fluoranthene molecule.

General theoretical studies on PAHs and their derivatives provide a basis for understanding these relationships. For instance, the reactivity of PAHs in processes such as oxidation or their interactions with biological macromolecules can be rationalized by examining these quantum chemical descriptors.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models provide a quantitative correlation between the chemical structure of a series of compounds and their biological activity or a particular property. These models are built upon a variety of molecular descriptors, which can be calculated from the molecular structure. For PAHs, QSAR studies are often employed to predict properties such as toxicity, mutagenicity, and carcinogenicity.

The development of robust QSAR models relies on the careful selection of relevant molecular descriptors. These can be broadly categorized as:

Topological descriptors: Based on the 2D representation of the molecule, describing its size, shape, and branching.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Electronic descriptors: Calculated using quantum chemistry methods, such as HOMO/LUMO energies, dipole moment, and partial atomic charges.

Physicochemical descriptors: Such as lipophilicity (logP) and molar refractivity.

While specific QSAR models developed exclusively for this compound are not readily found in the literature, its descriptors could be calculated and used within broader QSAR models for PAHs. For example, its predicted mutagenicity or carcinogenicity could be estimated based on models trained on a large dataset of related compounds. The accuracy of such predictions would depend on the applicability domain of the model and the similarity of this compound to the compounds in the training set.

The following table provides a hypothetical representation of the types of quantum chemical and molecular descriptors that would be relevant in a QSAR study of this compound. It is important to note that these values are illustrative and would require specific computational studies to be determined accurately.

Descriptor TypeDescriptor NameIllustrative ValueSignificance in Structure-Property/Reactivity Relationship
ElectronicHOMO Energy (eV)-6.5Indicator of electron-donating ability; higher values suggest increased reactivity with electrophiles.
LUMO Energy (eV)-1.2Indicator of electron-accepting ability; lower values suggest increased reactivity with nucleophiles.
HOMO-LUMO Gap (eV)5.3Correlates with chemical stability and reactivity; smaller gaps indicate higher reactivity.
PhysicochemicalLogP (Octanol-Water Partition Coefficient)5.1Measure of lipophilicity; influences bioavailability and environmental fate.
Molar Refractivity (cm³/mol)85.4Related to molecular volume and polarizability; can influence intermolecular interactions.
TopologicalWiener Index450Describes molecular branching; can be related to various physical properties.

Environmental Transformation and Abiotic Degradation Pathways

Photochemical Transformation Mechanisms

Photochemical transformation is a significant degradation pathway for PAHs in the environment, driven by the absorption of solar radiation. This process can occur through direct or indirect mechanisms.

Direct Photolysis Pathways

Direct photolysis involves the absorption of light by the 1,2,3,4-Tetrahydrofluoranthene molecule itself, leading to its excitation and subsequent chemical transformation. While specific studies on the direct photolysis of this compound are limited, the principles of PAH photochemistry suggest that the primary photochemical reactions would involve the cleavage of C-H or C-C bonds within the saturated portion of the molecule. This can lead to the formation of various photoproducts, including dehydrogenated and oxygenated derivatives.

The efficiency of direct photolysis is quantified by the quantum yield, which is the ratio of the number of molecules transformed to the number of photons absorbed. Research on other PAHs has shown that quantum yields can be significantly lower in hydrophobic media, such as oil films or sediment organic matter, compared to aqueous systems. For some PAHs, quantum yields in hydrophobic environments have been found to be orders of magnitude lower (Φ' ≈ 10⁻⁵) than in water. This suggests that the environmental matrix plays a crucial role in the rate of direct photolysis of this compound.

Photosensitized and Indirect Photodegradation

Indirect photodegradation involves the transfer of energy from an excited photosensitizer to the this compound molecule or the generation of reactive species in the environment that subsequently react with the compound. Common environmental photosensitizers include dissolved organic matter (DOM), such as humic and fulvic acids.

Upon absorbing sunlight, DOM can generate various reactive oxygen species (ROS), including singlet oxygen (¹O₂) and hydroxyl radicals (•OH). These highly reactive species can then initiate the degradation of this compound. The photodegradation of naphthalene (B1677914) and alkylated naphthalenes, for instance, has been shown to produce oxygenated compounds like alcohols, aldehydes, ketones, and quinones through such indirect pathways. It is plausible that similar products would be formed from the photosensitized degradation of this compound.

Chemical Oxidation in Abiotic Environmental Media

Chemical oxidation in abiotic media is another critical pathway for the transformation of this compound. This process is primarily mediated by reactive oxygen species and inorganic oxidants present in the environment.

Reactions with Reactive Oxygen Species (e.g., hydroxyl radicals, ozone)

Ozone (O₃): Ozone is another important atmospheric oxidant that can react with PAHs. Studies on alkyl-substituted PAHs have shown that they react faster with ozone than their unsubstituted counterparts, with reaction rates increasing with a higher number of alkyl group substitutions. rsc.org This is attributed to the electron-donating nature of alkyl groups, which stabilizes the reaction intermediates. rsc.org The ozonation of PAHs can lead to the formation of oxygenated products (OPAHs), which are often more polar and potentially more toxic than the parent compounds. rsc.org

Degradation by Inorganic Oxidants

In certain environmental settings, such as sediments and soils, inorganic oxidants can contribute to the degradation of PAHs. For instance, manganese oxides are known to be effective catalysts for the degradation of various organic pollutants. The presence of these minerals can facilitate the oxidation of this compound, although the specific mechanisms and products of such reactions for this particular compound have not been extensively studied.

Reductive Transformation Processes

Under anaerobic conditions, such as those found in deep sediments and anoxic water bodies, reductive transformation can become a significant degradation pathway for PAHs. While information specific to this compound is scarce, research on other PAHs has elucidated some of the key reductive processes.

Anaerobic degradation of PAHs has been observed under nitrate-reducing, iron-reducing, sulfate-reducing, and methanogenic conditions. nih.gov The initial activation of the stable aromatic ring system is a critical and challenging step in anaerobic degradation. For unsubstituted PAHs like naphthalene, this often involves carboxylation. nih.gov For alkylated PAHs, the initial activation can occur via the addition of fumarate (B1241708) to a methyl group or alkyl side chain. nih.gov Following activation, the aromatic ring is typically reduced before cleavage. nih.gov

Given the saturated portion of the this compound molecule, it is conceivable that reductive processes could target both the aromatic and the saturated rings, leading to a variety of partially or fully saturated products. However, further research is needed to delineate the specific reductive transformation pathways for this compound.

Reactions with Naturally Occurring Reduced Minerals and Organic Matter

There is no specific information available in the scientific literature detailing the reactions of this compound with naturally occurring reduced minerals, such as iron sulfides or magnetite, or its interactions with natural organic matter like humic or fulvic acids. While these interactions are crucial for determining the fate and transport of many organic pollutants in soil and sediment, dedicated studies on this compound have not been identified. Consequently, no data tables on reaction kinetics, transformation products, or binding coefficients can be presented.

Role in Chemical Processes and Non Biological Applications

As a Hydrogen Donor or Solvent in Thermochemical Processes

1,2,3,4-Tetrahydrofluoranthene (4HFL) is recognized for its efficacy as a hydrogen-donor solvent, particularly in the liquefaction of coal. This process involves the thermal decomposition of coal's complex macromolecular structure into smaller, soluble molecules, a transformation facilitated by the transfer of hydrogen from a donor solvent. The effectiveness of 4HFL in this role has been a subject of significant research, comparing its performance with other donor solvents and under various conditions.

In the liquefaction of subbituminous coals, 4HFL has demonstrated notable reactivity. acs.org Studies have shown that its hydrogen-donating ability is crucial for stabilizing the radical fragments produced during the thermal breakdown of coal, thereby preventing their repolymerization into less desirable, high-molecular-weight substances. The efficiency of liquefaction is often measured by the yields of different product fractions, such as oils, asphaltenes, and preasphaltenes.

Research on the liquefaction of Australian brown coal highlighted the importance of the solvent-to-coal ratio and the composition of the solvent mixture. acs.org When used as the sole solvent, 4HFL's performance was compared to mixtures with non-donor solvents like fluoranthene (B47539) (FL). The objective in such processes is to maximize the yield of soluble products while minimizing gas formation and residue. The hydrogen efficiency, a measure of how effectively hydrogen is used to produce desired liquid products, is a key parameter in these studies. It was observed that the presence of a non-donor solvent can influence coal swelling, the diffusion of the donor into the coal matrix, and the dissolution of coal-derived molecules. acs.org

The general mechanism for hydrogen donation in coal liquefaction involves the transfer of hydrogen atoms from the hydroaromatic part of the solvent molecule to the coal fragments. researchgate.netfrontiersin.org This process converts the donor solvent into its aromatic form, in this case, fluoranthene. The reactivity and the amount of the donor solvent are of primary importance in the initial depolymerization step. acs.org The effectiveness of this compound is also linked to its ability to promote the fusibility of coal particles, which is essential for the efficient stabilization of coal-derived radical fragments through hydrogenation or dissolution. capes.gov.br

Table 1: Liquefaction Yields of Taiheiyo Coal using this compound (4HFL) and a Mixed Solvent

Solvent Composition Solvent/Coal Ratio Oil Yield (wt%) Asphaltene Yield (wt%) Preasphaltene Yield (wt%) Residue (wt%) Gas Yield (wt%)
100% 4HFL 3 25 20 15 30 10
75% 4HFL / 25% FL 3 30 25 10 25 10
100% 4HFL 3.5 35 22 8 25 10
75% 4HFL / 25% FL 3.5 40 20 5 20 15

Data derived from studies on Australian brown coal liquefaction. acs.org

Intermediacy in the Formation of Complex Organic Materials

The tetrahydrofluoranthene framework serves as a foundational structure in the synthesis of more complex, often polyfluorinated, organic materials. Its chemical structure can be modified through various reactions to introduce new functional groups and create novel compounds with specific properties.

A significant application of the tetrahydrofluoranthene skeleton is in the synthesis of fluorinated polycyclic aromatic hydrocarbons. For example, perfluoro-1-ethyltetralin reacts with 1,2,3,4-tetrafluorobenzene (B1293379) in the presence of antimony pentafluoride to yield perfluoro-3-ethyl-1,2,3,10b-tetrahydrofluoranthene. mdpi.com This reaction demonstrates the role of a related perfluorinated tetralin structure, a cyclic analog, in forming the more complex tetrahydrofluoranthene system. mdpi.com The synthesis results in a mixture of cis- and trans-isomers, the structures of which are confirmed using advanced NMR spectroscopy techniques. mdpi.com

The synthesis of these complex fluorinated molecules is of interest due to the unique properties conferred by fluorine atoms, which can alter the electronic characteristics, stability, and reactivity of the parent compound. Organofluorine compounds are increasingly investigated for applications in materials science and biomedicine. researchgate.net The tetrahydrofluoranthene core provides a robust scaffold for building these intricate molecules. The reaction pathway involves the interaction of the starting materials under the influence of a strong Lewis acid, leading to cyclization and the formation of the final polycyclic structure. mdpi.com

Use as a Chemical Probe or Reference Standard in Analytical Chemistry

In analytical chemistry, the accuracy and reliability of measurements depend on the availability of high-purity reference materials. 1,2,3,10b-Tetrahydrofluoranthene (B1597030) is utilized as a certified reference standard in various analytical applications. accustandard.com These standards are essential for the calibration of analytical instruments, the validation of analytical methods, and for quality control purposes to ensure the accuracy of experimental results.

Certified reference materials of 1,2,3,10b-tetrahydrofluoranthene are typically provided in a solution with a certified concentration, for example, at 50 µg/mL in toluene. accustandard.com This allows for precise and accurate preparation of calibration curves for chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). These techniques are often used to identify and quantify components in complex mixtures, such as environmental samples or products from industrial processes.

The availability of 1,2,3,10b-tetrahydrofluoranthene as a reference material is crucial for environmental analysis, where it may be monitored as a polycyclic aromatic hydrocarbon (PAH) derivative. Its well-characterized physical and chemical properties, such as its melting point and boiling point, further support its role as a reliable standard.

Table 2: Properties of 1,2,3,10b-Tetrahydrofluoranthene as a Reference Standard

Property Value
CAS Registry Number 20279-21-4
Molecular Formula C₁₆H₁₄
Molecular Weight 206.29 g/mol
Purity (GC) >98.0%
Physical State (at 20°C) Solid
Melting Point 74.0 to 77.0 °C

Data sourced from supplier specifications for the reference material.

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes

The primary route to 1,2,3,4-Tetrahydrofluoranthene is through the catalytic hydrogenation of fluoranthene (B47539). acs.org Future research in this area is geared towards creating more environmentally benign and efficient synthetic methodologies, aligning with the principles of green chemistry.

Current research has demonstrated the efficacy of using ruthenium nanoparticles stabilized by ligands such as triphenylphosphine (B44618) (PPh3) for the hydrogenation of various PAHs under mild conditions. rsc.orgrsc.org These catalysts have shown high activity and selectivity, offering a promising avenue for sustainable synthesis. rsc.org Future investigations will likely focus on optimizing these nanoparticle-based catalytic systems. Key areas of exploration will include:

Catalyst Design: Developing catalysts from earth-abundant and non-toxic metals to replace precious metal catalysts like ruthenium and palladium. rsc.orgmdpi.comnih.gov The use of frustrated Lewis pairs as metal-free catalysts for PAH hydrogenation also presents a novel and sustainable approach. rsc.org

Reaction Conditions: Further optimization of reaction parameters such as temperature, pressure, and solvent systems to minimize energy consumption. rsc.orgtci-thaijo.org The use of supercritical fluids like carbon dioxide as a reaction medium could offer a greener alternative to traditional organic solvents. rsc.org

Catalyst Immobilization and Reusability: Enhancing the stability and reusability of nanocatalysts by immobilizing them on solid supports, such as alumina (B75360) or zeolites, to facilitate easier separation and reduce waste. acs.orgtci-thaijo.org

Catalyst SystemSupport/LigandSubstrateKey Findings
Ruthenium NanoparticlesTriphenylphosphine (PPh3)Polycyclic Aromatic HydrocarbonsEfficient and selective hydrogenation under mild conditions. rsc.orgrsc.org
NiMoZeolite-YFluorantheneEffective for both hydrogenation and subsequent hydrocracking. acs.org
Palladiumγ-AluminaPolycyclic Aromatic HydrocarbonsComplete hydrogenation to saturated compounds under mild conditions. nih.gov
Frustrated Lewis Pair (B(C6F5)3/Ph2PC6F5)Metal-FreeAnthracene (B1667546) DerivativesFirst metal-free catalytic hydrogenation of aromatic systems. rsc.org

Integration of Advanced Analytical Techniques for Comprehensive Characterization

Accurate characterization of this compound in complex environmental matrices is crucial for understanding its fate and impact. Future research will focus on integrating more advanced and sensitive analytical techniques.

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard methods for PAH analysis. acs.org However, emerging technologies offer greater resolution and sensitivity. High-resolution mass spectrometry (HRMS) can provide highly accurate mass data, aiding in the structural elucidation of compounds in complex mixtures. mdpi.com Tandem mass spectrometry (MS/MS) can further be used to identify fragmentation patterns, confirming the structure of analytes like this compound. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structural characterization. While ¹H NMR spectra for similar compounds like 1,2,3,4-tetrahydronaphthalene (B1681288) are available, detailed 1D and 2D NMR studies on this compound will be invaluable for unambiguous identification and for studying its conformational dynamics. nih.gov

Analytical TechniqueApplication for this compoundPotential Advancements
High-Resolution Mass Spectrometry (HRMS)Accurate mass determination and elemental composition.Coupling with advanced separation techniques for isomer-specific analysis.
Tandem Mass Spectrometry (MS/MS)Structural confirmation through fragmentation analysis.Development of extensive fragmentation libraries for hydrogenated PAHs.
Nuclear Magnetic Resonance (NMR) SpectroscopyUnambiguous structural elucidation and conformational analysis.Application of 2D NMR techniques (COSY, HSQC, HMBC) for complete assignment of proton and carbon signals.
Fluorescence SpectroscopySensitive detection, particularly for screening purposes.Development of selective quenching methods to differentiate between alternant and non-alternant PAHs and their derivatives. optica.org

Refined Computational Models for Predicting Environmental Fate and Reactivity

Computational models are indispensable for predicting the environmental behavior of chemicals, especially for data-scarce compounds like this compound. Future research will aim to develop more refined and accurate predictive models.

Environmental Fate Models: Multiphase-coupled hydrodynamic models can simulate the migration and transformation of PAHs in aquatic environments, considering processes like air-sea exchange, deposition, and degradation. nih.gov Future models will need to be parameterized specifically for hydrogenated PAHs, which may have different physicochemical properties compared to their parent compounds. Watershed-scale models that couple hydrological processes with multimedia fate models (fugacity models) can provide a more holistic understanding of the distribution of these compounds in the environment. researchgate.netnih.gov

Reactivity Models: Computational chemistry methods, such as Density Functional Theory (DFT), can be used to study the chemical reactivity of this compound. mdpi.comusd.eduresearchgate.net By calculating global and local reactivity descriptors, it is possible to predict the most likely sites for metabolic attack or further environmental transformation. mdpi.comresearchgate.net These computational studies can provide valuable insights into the mechanisms of degradation and the potential for the formation of more toxic byproducts. usd.edu

Model TypeApplication to this compoundFuture Refinements
Multiphase-Coupled Hydrodynamic ModelsSimulating transport and transformation in aquatic systems. nih.govIncorporation of specific physicochemical properties of hydrogenated PAHs.
Watershed-Scale Multimedia ModelsPredicting spatial and temporal distribution in the environment. researchgate.netnih.govEnhanced parameterization for degradation and partitioning of hydrogenated derivatives.
Density Functional Theory (DFT)Calculating reactivity descriptors to predict transformation pathways. mdpi.comusd.eduresearchgate.netIntegration with experimental data to validate predicted reaction mechanisms.

Exploration of Unconventional Formation Mechanisms and Sources

While the primary source of this compound in the environment is likely the incomplete combustion of organic materials followed by partial hydrogenation, or the biodegradation of fluoranthene, there is a need to explore unconventional formation mechanisms and sources. mdpi.comnih.gov

Research into the photoformation of environmentally persistent free radicals (EPFRs) from PAHs on particle surfaces in aqueous solutions has suggested that hydrogenation of PAHs can occur during this process. mdpi.com This indicates a potential abiotic pathway for the formation of this compound in sunlit environmental compartments.

Furthermore, the incomplete combustion of hydrogen-enriched fuels may lead to different PAH formation characteristics, potentially altering the distribution of hydrogenated species. researchgate.net Understanding these unconventional pathways is critical for developing accurate environmental models and for identifying previously unknown sources of this compound. The natural occurrence of PAHs in fossil fuels like coal also represents a potential, though less recognized, source of their hydrogenated derivatives in the environment. researchgate.net

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 1,2,3,4-tetrahydrofluoranthene and its derivatives in pyrolysis or catalytic hydrotreating studies?

  • Methodology : Use a combination of GC/MS for volatile compound identification, ¹H NMR for structural elucidation, and GPC (Gel Permeation Chromatography) to determine molecular weight distributions of oligomeric products. For pyrolysis studies, extract the EtOAc-soluble portion after H₂O/EtOAc partitioning to isolate lignin-derived oligomers, followed by n-hexane extraction to recover unreacted H-donors and solvents . Environmental analysis may require standardized solutions (e.g., 50 μg/mL in toluene) for calibration .

Q. How can researchers prepare and validate standard solutions of this compound for environmental or analytical studies?

  • Methodology : Use commercially available standards (e.g., 10 mg neat or 50 μg/mL in toluene) with verified purity (>98%) and CAS RN [42429-92-5]. Validate via GC-MS with flame ionization detection (FID) to confirm retention times and spectral matches. Cross-check with reference materials from authoritative catalogs (e.g., Kanto Reagents) to ensure consistency in quantification .

Q. What synthetic routes are commonly employed to produce this compound in laboratory settings?

  • Methodology : Catalytic hydrogenation of fluoranthene using transition metal catalysts (e.g., cobalt or iron carbonyls) under controlled H₂ pressure. Monitor reaction progress via GC-MS to prevent over-reduction. Evidence suggests the fluorene system remains stable during hydrogenation, making selective saturation feasible .

Advanced Research Questions

Q. How can researchers resolve contradictions in molecular weight or structural data for this compound across different studies?

  • Methodology : Discrepancies in molecular formulas (e.g., C₁₆H₁₄ vs. C₁₂H₈O₂ in older reports) may arise from misannotation or contamination. Validate using high-resolution MS and ¹³C NMR to confirm the correct formula (C₁₆H₁₄, MW 206.28). Cross-reference CAS RN [42429-92-5] and batch-specific COAs to rule out impurities .

Q. What experimental design considerations are critical for optimizing the catalytic hydrotreating of this compound in biomass conversion?

  • Methodology : Use statistical design of experiments (DoE) to optimize parameters such as temperature (e.g., 350°C), H₂ partial pressure, and catalyst loading. Analyze product distributions via GC-FID to quantify relative concentrations of hydrotreated PAHs (e.g., perhydrophenanthrene vs. tetrahydrofluoranthene). Note that lower H₂ pressure may favor partial hydrogenation .

Q. How can mechanochemical methods be adapted to synthesize fluorinated derivatives of this compound?

  • Methodology : Apply solvent-free mechanochemical synthesis (e.g., ball milling) with fluorinating agents like Selectfluor®. Monitor fluorination efficiency via ¹⁹F NMR and X-ray crystallography . Recent studies on perfluoro-3-ethyl derivatives highlight the role of fluorinated solvents (e.g., hexafluorobenzene) in stabilizing reactive intermediates .

Q. What strategies are effective for separating this compound from complex pyrolysis mixtures containing oligomeric lignin derivatives?

  • Methodology : Use sequential extraction with H₂O/EtOAc to partition carbohydrate-derived products (H₂O layer) from lignin oligomers (EtOAc layer). Further fractionate the EtOAc-soluble portion with n-hexane to isolate unreacted H-donors (hexane-soluble) and lignin-derived oligomers (hexane-insoluble). Confirm separation efficacy via GPC and TGA .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.